Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate
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Overview
Description
Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of iodine and the thiazolo[3,2-a]pyridine scaffold makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and pyridine derivatives under specific conditions. For instance, the reaction of 2-aminothiazole with 2-bromo-3-iodopyridine in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridine Derivatives: Compounds with similar thiazolo[3,2-a]pyridine scaffolds but different substituents.
Iodo-Substituted Heterocycles: Other heterocyclic compounds with iodine atoms, such as iodo-pyridines and iodo-thiazoles.
Uniqueness
Methyl 6-iodo-5-oxo-thiazolo[3,2-a]pyridine-7-carboxylate is unique due to the combination of its structural features, including the iodine atom and the fused thiazole-pyridine ring system. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6INO3S |
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Molecular Weight |
335.12 g/mol |
IUPAC Name |
methyl 6-iodo-5-oxo-[1,3]thiazolo[3,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H6INO3S/c1-14-9(13)5-4-6-11(2-3-15-6)8(12)7(5)10/h2-4H,1H3 |
InChI Key |
BYAKUUUHGKQZSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)N2C=CSC2=C1)I |
Origin of Product |
United States |
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